molecular formula C27H28N2O5 B14981802 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide

Cat. No.: B14981802
M. Wt: 460.5 g/mol
InChI Key: ZZRWDOALCQDRAD-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a trimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with 4-methoxybenzylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE
  • N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE
  • N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZOATE

Uniqueness

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide structure enhances its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide

InChI

InChI=1S/C27H28N2O5/c1-29(27(30)18-14-23(32-3)26(34-5)24(15-18)33-4)25(17-10-12-19(31-2)13-11-17)21-16-28-22-9-7-6-8-20(21)22/h6-16,25,28H,1-5H3

InChI Key

ZZRWDOALCQDRAD-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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